molecular formula C6H10N2O3 B2521590 N-(2-carbamoylethyl)oxazolidinone CAS No. 127914-05-0

N-(2-carbamoylethyl)oxazolidinone

Numéro de catalogue B2521590
Numéro CAS: 127914-05-0
Poids moléculaire: 158.157
Clé InChI: AEVTWSSVGPXZCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-carbamoylethyl)oxazolidinone is a derivative of the oxazolidinone class of compounds, which are known for their antimicrobial properties. These compounds have a unique mechanism of action, inhibiting bacterial protein synthesis, and are of significant interest in the development of new antibacterial agents .

Synthesis Analysis

The synthesis of N-derivatized 2-oxazolidinones, such as this compound, can be achieved through a one-pot protocol starting from amino alcohol carbamates. This method is particularly advantageous when the parent amino acids are available in their enantiopure forms, which can be obtained via enzymatic resolution of racemic carbamate esters . Another approach involves the synthesis of N-acylsulfonamide oxazolidin-2-one derivatives, which can be synthesized from chiral oxazolidinones in a two-step process involving carbamoylation and sulfamoylation .

Molecular Structure Analysis

The molecular structure of this compound derivatives is confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, IR, EA, and MS. These methods ensure the accurate identification of the synthesized compounds and their structural integrity .

Chemical Reactions Analysis

Oxazolidinone derivatives, including this compound, are synthesized through reactions that involve reduction, cyclization, carbamoylation, and sulfamoylation. The starting materials typically include amino acids and chlorosulfonyl isocyanate, which undergo these reactions to form the desired oxazolidinone derivatives with high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are characterized by their spectroscopic data, which provide insights into their purity and composition. The antibacterial activities of these compounds are evaluated in vitro, demonstrating their effectiveness against a variety of bacterial clinical isolates, including strains resistant to other antibiotics. The presence of human serum does not affect their antibacterial activities, and they exhibit a bacteriostatic effect against staphylococci and enterococci, but a bactericidal effect against streptococci. Moreover, these compounds show low spontaneous mutation frequencies and no rapid resistance development in serial transfer studies .

Applications De Recherche Scientifique

Overview of Oxazolidinones

Oxazolidinones, a novel chemical class of synthetic antimicrobial agents, exhibit a unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against many significant human pathogens, including methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Linezolid, a specific oxazolidinone, has shown promise in treating infections due to gram-positive pathogens, highlighting the potential of oxazolidinones in combating resistant bacterial strains.

Novel Oxazolidinone Derivatives

Efforts to develop new oxazolidinone-based antibacterial agents with an improved biological profile have led to a considerable number of oxazolidinone derivatives under study. These efforts aim to identify features responsible for activity enhancement, starting from previous findings by Pharmacia & Upjohn, indicating a significant potential for oxazolidinones to reach the market as effective antibacterial agents (Poce et al., 2008).

Linezolid-Resistant Staphylococcus

Despite the effectiveness of linezolid against Staphylococcus, the emergence of linezolid-resistant Staphylococcus poses significant challenges for clinical treatments. Resistance mechanisms include mutations to the 23S rRNA and the presence of a transmissible cfr ribosomal methyltransferase, underscoring the need for ongoing development of oxazolidinone derivatives to address resistance issues (Gu et al., 2013).

Tedizolid in Skin and Soft Tissue Infections

Tedizolid, a second-generation oxazolidinone, offers advantages over linezolid, including activity against MRSA isolates resistant to linezolid and a favorable comparison of adverse events. It represents a significant development for treating skin and soft tissue infections (SSTI), potentially extending to other severe Gram-positive infections (Bouza et al., 2018).

Clinical Experience with Linezolid in Pediatrics

The broad spectrum of activity of linezolid against Gram-positive bacteria, including resistant strains, highlights its value in treating serious bacterial infections in neonates and children. While approved for pediatric use in some regions, its application is often off-label in Europe, indicating a need for further studies to establish novel pediatric indications and assess the tolerability of long-term treatments (Garazzino & Tovo, 2011).

Mécanisme D'action

Target of Action

N-(2-carbamoylethyl)oxazolidinone, also known as 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, is a member of the oxazolidinone class of compounds . Oxazolidinones are synthetic antimicrobial agents with potent activity against a wide range of multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci . The primary target of these compounds is the bacterial ribosome, specifically the 50S subunit .

Mode of Action

The mode of action of this compound involves inhibiting protein synthesis in bacteria . It acts on the ribosomal 50S subunit of the bacteria, preventing the formation of a functional 70S initiation complex . This unique mechanism of action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis . By inhibiting the formation of the 70S initiation complex, the compound disrupts the translation process, preventing the bacteria from producing essential proteins . This disruption can lead to downstream effects such as impaired cellular function and eventual cell death .

Pharmacokinetics

Oxazolidinones, including this compound, exhibit a favourable pharmacokinetic profile . They have excellent bioavailability and good tissue and organ penetration . .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from carrying out essential cellular functions . This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of the compound . .

Safety and Hazards

Oxazolidinones bind to the 50S ribosomal subunit, inhibiting the biosynthesis of bacterial proteins . The first oxazolidinone clinically available was Linezolid (LNZ), discovered in 1996 and approved in 2000 for clinical use by the FDA (U.S. Food and Drug Administration) .

Orientations Futures

Oxazolidinones have promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases . Therefore, the potential of the class for medicinal chemistry is being explored .

Propriétés

IUPAC Name

3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c7-5(9)1-2-8-3-4-11-6(8)10/h1-4H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVTWSSVGPXZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127914-05-0
Record name 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.